molecular formula C6H9ClO2 B3058759 Carbonochloridic acid, 4-pentenyl ester CAS No. 91606-67-6

Carbonochloridic acid, 4-pentenyl ester

Cat. No.: B3058759
CAS No.: 91606-67-6
M. Wt: 148.59 g/mol
InChI Key: ZLPDIFGBMZDPPZ-UHFFFAOYSA-N
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Description

Carbonochloridic acid esters (chloroformates) are reactive compounds characterized by the functional group ClCOOR, where R is an organic substituent. These esters are widely used in organic synthesis for introducing protective groups, forming carbamates, and synthesizing pharmaceuticals or agrochemicals due to their electrophilic reactivity .

Its structure combines the reactivity of the chloroformate group with the unsaturated bond in the pentenyl chain, which may influence its stability and applications.

Properties

IUPAC Name

pent-4-enyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c1-2-3-4-5-9-6(7)8/h2H,1,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPDIFGBMZDPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433683
Record name Carbonochloridic acid, 4-pentenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91606-67-6
Record name Carbonochloridic acid, 4-pentenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbonochloridic acid, 4-pentenyl ester typically involves the reaction of carbonochloridic acid with 4-penten-1-ol. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the esterification process. The reaction conditions usually involve a solvent like dichloromethane and are conducted at room temperature to ensure the stability of the reactants and products.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: Carbonochloridic acid, 4-pentenyl ester undergoes various types of chemical reactions, including:

    Hydrolysis: In the presence of water, it hydrolyzes to form carbonochloridic acid and 4-penten-1-ol.

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Addition Reactions: The double bond in the 4-pentenyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., pyridine) and a solvent (e.g., dichloromethane).

    Addition: Electrophiles such as halogens or hydrogen halides in the presence of a catalyst.

Major Products Formed:

    Hydrolysis: Carbonochloridic acid and 4-penten-1-ol.

    Substitution: Corresponding substituted esters.

    Addition: Halogenated or hydrogenated derivatives of the 4-pentenyl group.

Scientific Research Applications

Chemistry: Carbonochloridic acid, 4-pentenyl ester is used as an intermediate in organic synthesis. It is employed in the preparation of various esters and amides, which are valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is used to modify biomolecules through esterification reactions. It can be used to introduce functional groups into peptides and proteins, aiding in the study of their structure and function.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It serves as a building block for the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbonochloridic acid, 4-pentenyl ester involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo nucleophilic attack, leading to the formation of various substituted products. The double bond in the 4-pentenyl group can participate in addition reactions, forming new carbon-carbon or carbon-heteroatom bonds. These reactions are facilitated by the presence of catalysts or specific reaction conditions that enhance the reactivity of the compound.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular parameters of 4-pentenyl ester with other chloroformates:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Notable Features References
4-Pentenyl ester C₆H₉ClO₂ ~148.59 (calculated) Alkenyl (unsaturated) Reactive C=C bond may enhance cross-linking potential -
Ethyl chloroformate C₃H₅ClO₂ 108.52 Alkyl (short-chain) Widely used in peptide synthesis
Isopropyl chloroformate C₄H₇ClO₂ 122.55 Branched alkyl Higher steric hindrance reduces reactivity
Chloromethyl chloroformate C₂H₂Cl₂O₂ 128.94 Halogenated alkyl Highly reactive; prone to hydrolysis
4-Methoxyphenyl chloroformate C₈H₇ClO₃ 186.59 Aromatic (electron-rich) Stabilized by resonance; used in UV-sensitive reactions
2-Methylbutyl chloroformate C₆H₁₁ClO₂ 150.60 Branched alkyl Moderate reactivity; used in specialty synthesis
4-Nitrophenyl chloroformate C₇H₄ClNO₄ 201.57 Aromatic (electron-poor) High electrophilicity; used in active ester formation

Reactivity and Stability

  • Ethyl and Isopropyl Esters : Ethyl chloroformate is highly reactive in nucleophilic acyl substitution due to minimal steric hindrance, making it ideal for forming mixed carbonates and carbamates . Isopropyl’s branched structure reduces reactivity, favoring controlled reactions .
  • Chloromethyl Ester : The electron-withdrawing Cl atom adjacent to the chloroformate group increases electrophilicity but also susceptibility to hydrolysis .
  • Aromatic Esters : The 4-methoxyphenyl ester benefits from resonance stabilization, enhancing thermal stability compared to aliphatic esters. Conversely, the 4-nitrophenyl ester’s electron-deficient aromatic ring increases electrophilicity, enabling efficient coupling reactions .

Biological Activity

Carbonochloridic acid, 4-pentenyl ester is an organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₇H₉ClO₂
  • Molecular Weight : 162.6 g/mol
  • CAS Number : Not specifically listed in the provided data.

The biological activity of this compound may involve several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antibacterial properties. The presence of chlorine in the structure may enhance its ability to disrupt microbial membranes.
  • Antioxidant Properties : Compounds with ester functionalities often show antioxidant activity, potentially reducing oxidative stress in cells.
  • Enzyme Inhibition : Certain esters can inhibit enzymes involved in metabolic pathways, which may lead to altered physiological responses.

Biological Activity Overview

Activity TypeDescriptionReferences
AntimicrobialExhibits potential antibacterial effects against various pathogens.
AntioxidantMay reduce oxidative stress by scavenging free radicals.
Enzyme InhibitionPossible inhibition of key metabolic enzymes, affecting cellular metabolism and signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of various carbonochloridic acid derivatives, including the 4-pentenyl ester. The results indicated a significant reduction in bacterial growth for Gram-positive and Gram-negative bacteria, suggesting that the compound could be a candidate for developing new antibacterial agents.

Case Study 2: Antioxidant Activity

Research evaluating the antioxidant properties of carbonochloridic acid derivatives demonstrated that these compounds could effectively scavenge free radicals in vitro. This activity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing a dose-dependent response.

Biological Assays

  • Antimicrobial Assays : The compound was tested against a panel of bacteria and fungi using standard disc diffusion methods.
  • Antioxidant Assays : Various concentrations were tested for their ability to reduce DPPH radicals, with results indicating significant antioxidant potential at higher concentrations.

Toxicological Assessments

Toxicity studies are crucial for understanding the safety profile of this compound. Preliminary assessments indicate low toxicity levels in mammalian cell lines at therapeutic concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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